![molecular formula C9H7BrOS2 B064759 5-Brom-3,4-dimethylthieno[2,3-b]thiophen-2-carbaldehyd CAS No. 175202-64-9](/img/structure/B64759.png)
5-Brom-3,4-dimethylthieno[2,3-b]thiophen-2-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde is an organic compound that belongs to the class of thienothiophenes. Thienothiophenes are heterocyclic compounds containing a thiophene ring fused to another thiophene ring. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and an aldehyde group at the 2nd position of the thienothiophene ring system. It is used as an intermediate in organic synthesis and has applications in various fields such as materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thienothiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde typically involves the bromination of 3,4-dimethylthieno[2,3-b]thiophene followed by formylation. One common method includes:
Bromination: The starting material, 3,4-dimethylthieno[2,3-b]thiophene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Formylation: The brominated intermediate is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-methanol.
Substitution: Various substituted thienothiophene derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde depends on its specific application. In the context of organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the additional thiophene ring and methyl groups.
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde: Similar structure but lacks the fused thiophene ring.
Uniqueness: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde is unique due to the combination of its bromine atom, methyl groups, and aldehyde functionality within a fused thienothiophene ring system. This unique structure imparts specific electronic and steric properties that make it valuable in the synthesis of advanced materials and biologically active compounds.
Eigenschaften
IUPAC Name |
5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYLNUZVOCFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)Br)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594843 |
Source


|
| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-64-9 |
Source


|
| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


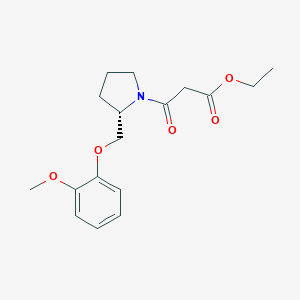
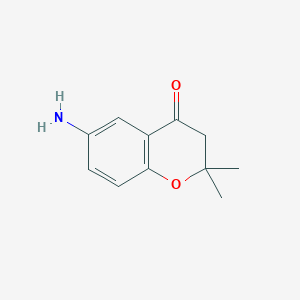
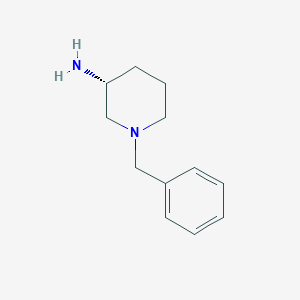
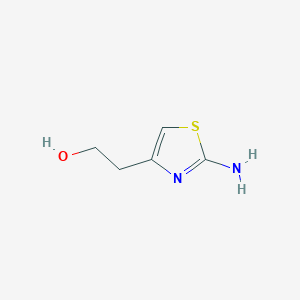

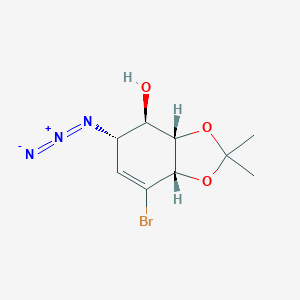
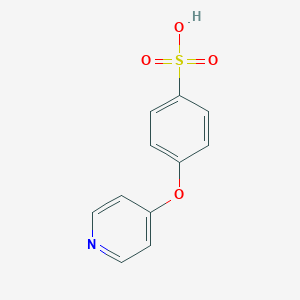
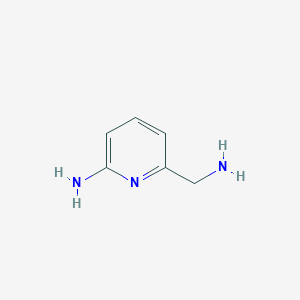
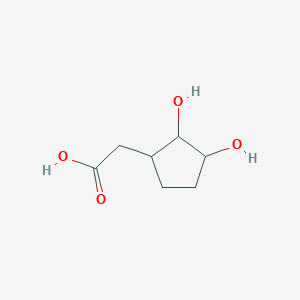
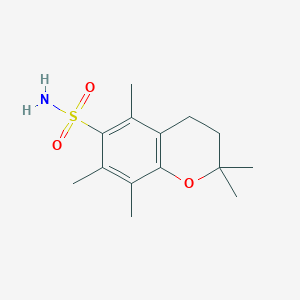
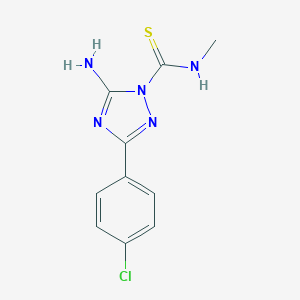
![butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B64722.png)
